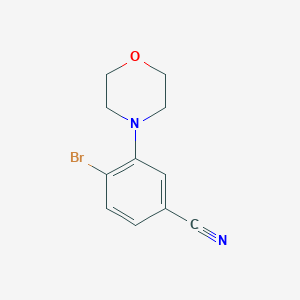

4-溴-3-吗啉基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

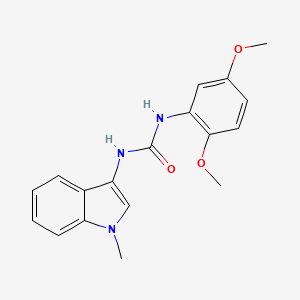

4-Bromo-3-morpholino-benzonitrile is a chemical compound. It is classified as an organic nitrile, which are commonly used as solvents and are further reacted for various applications such as the manufacture of polymers and intermediates for pharmaceuticals and other organic chemicals .

Synthesis Analysis

The synthesis of 4-Bromo-3-morpholino-benzonitrile involves a reaction where aryl halide (1 mmol), K4FeCN6 (0.6 mmol,220 mg), K2CO3 (1.5 mmol, 207 mg), a catalyst (10 mg), and 2 mL DMF are added to a 10 mL glass tube. The mixture is stirred for an appropriate reaction time at 120 ℃ under an argon atmosphere .Molecular Structure Analysis

The molecular structure of 4-Bromo-3-morpholino-benzonitrile can be analyzed using various spectroscopic techniques such as FT-IR .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-3-morpholino-benzonitrile are complex and involve various steps. For instance, one reaction involves the use of 2-propanol, 4-bromobenzonitrile, and NaH in the presence of 1.5 mol % Pd2 (dba)3 and 3 mol % (S)- (-)2,2?-bis (di-p-tolylphosphino)- 1,1?-binaphthyl at 50°C, which affords 4-isopropoxy-benzonitrile in 80% isolated yield .Physical and Chemical Properties Analysis

4-Bromo-3-morpholino-benzonitrile is a white to light yellow powder or flakes .科学研究应用

催化应用和有机合成

一个应用领域是催化剂和有机合成领域,其中利用了带有吗啉部分的化合物,例如 4-溴-3-吗啉基苯腈。例如,Yong Luo 等人。(2015 年)描述了涉及在吗啉-4-胺存在下催化使用溴化铜(i)和二氧化硫的意外反应。此过程促进了苯并[b]噻吩 1,1-二氧化物的合成,证明了该化合物在促进二氧化硫插入和分子内环化反应中的效用 (Luo 等人,2015 年)。

光氧化还原催化

在光氧化还原催化领域,Kee 等人。(2014 年)重点介绍了使用可见光光氧化还原催化对脂肪族和苄基 sp3 CH 键进行溴化。该研究强调了吗啉在该过程中的重要性,这是反应进行所必需的。这项研究为复杂分子中 sp3 CH 键的区域选择性溴化开辟了新途径,说明了相关化合物在合成化学中的更广泛含义 (Kee 等人,2014 年)。

杂环化合物的合成

诸如 4-溴-3-吗啉基苯腈的化合物也在杂环化合物的合成中得到应用。例如,Yar 等人。(2009 年)展示了溴乙基磺鎓盐在六元和七元 1,4-杂环化合物(包括吗啉)的合成中的应用,展示了该化合物在生成具有潜在药用和材料科学应用的多种杂环结构中的作用 (Yar 等人,2009 年)。

新型材料的开发

在新型材料的开发中,溴酚和相关化合物因其抗氧化特性和潜在的生物医学应用而受到探索。Olsen 等人。(2013 年)从红藻 Vertebrata lanosa 中分离出溴酚,表现出有效的抗氧化活性,这表明溴化化合物在创建具有特定生物活性特性的材料中的效用 (Olsen 等人,2013 年)。

未来方向

There is ongoing research on the use of 4-Bromo-3-morpholino-benzonitrile in the field of perovskite solar cells. An aromatic organic molecule, 4-bromo-benzonitrile (PBBN), is used on (FAPbI 3) 0.95 (MAPbBr 3) 0.05 -based perovskite films for surface and grain-boundary defect passivation. The Pb–I antisite, Pb-cluster, and I vacancy defects can be effectively passivated by the cyano group (–C N) of PBBN, resulting in significantly suppressed nonradiative recombination .

作用机制

Target of Action

The primary target of 4-Bromo-3-morpholino-benzonitrile is the ionic defects on the surface and grain boundaries of perovskite films . These defects are detrimental to the performance of perovskite solar cells (PSCs).

Mode of Action

4-Bromo-3-morpholino-benzonitrile interacts with its targets by passivating these defects . This passivation is an effective approach to suppress non-radiative recombination and to improve the efficiency and stability of the perovskite solar cells .

Result of Action

The result of the action of 4-Bromo-3-morpholino-benzonitrile is the improvement of the power conversion efficiency (PCE) of the perovskite solar cells based on the passivated perovskite films . The PCE is improved from 20.09% to 22.28% with reduced hysteresis .

Action Environment

The action of 4-Bromo-3-morpholino-benzonitrile is influenced by environmental factors. The treatment with 4-Bromo-3-morpholino-benzonitrile enhances the ambient stability of PSCs . The unencapsulated devices can retain 90% of the initial efficiency after 500 h storage under ambient atmosphere .

属性

IUPAC Name |

4-bromo-3-morpholin-4-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-10-2-1-9(8-13)7-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNWNNKUWABVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2706721.png)

![4-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2706724.png)

![3-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2706726.png)

![8-butyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706728.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2706729.png)

![ethyl 4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate](/img/structure/B2706730.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2706739.png)

![1-(3-methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2706740.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2706743.png)